7-fluoro-6-hydroxyisoquinolin-1(2H)-one
Description
7-Fluoro-6-hydroxyisoquinolin-1(2H)-one is a fluorinated and hydroxylated derivative of the isoquinolinone scaffold. Its molecular formula is C₉H₆FNO₂, with a calculated molecular weight of 179.12 g/mol. The compound features a hydroxyl (-OH) group at position 6 and a fluorine atom at position 7 on the isoquinolinone core (Figure 1).
The compound is listed in chemical databases with synonyms such as 7-fluoro-6-hydroxy-1,2-dihydroisoquinolin-1-one and is commercially available for research applications .
Properties
IUPAC Name |
7-fluoro-6-hydroxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-6-5(3-8(7)12)1-2-11-9(6)13/h1-4,12H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMHPVHCEPFMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850340-95-3 | |
| Record name | 7-fluoro-6-hydroxy-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-6-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: A fluorinated benzene derivative.
Cyclization: Formation of the isoquinoline ring through cyclization reactions.
Hydroxylation: Introduction of the hydroxyl group at the 6th position.
Final Steps: Purification and isolation of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: 7-fluoro-6-oxoisoquinolin-1(2H)-one.
Reduction Products: 7-fluoro-6-hydroxyisoquinolin-1(2H)-one derivatives with modified functional groups.
Substitution Products: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-fluoro-6-hydroxyisoquinolin-1(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs of 7-fluoro-6-hydroxyisoquinolin-1(2H)-one, highlighting substituent effects on molecular weight, polarity, and functional groups:
Biological Activity
7-Fluoro-6-hydroxyisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fluorine atom at the 7-position and a hydroxyl group at the 6-position of the isoquinoline scaffold, which contributes to its biological activity.
Antiviral Activity
Research has demonstrated that isoquinolone derivatives, including this compound, exhibit antiviral properties. A study indicated that certain isoquinolone derivatives showed effective inhibition against influenza viruses with EC50 values ranging from 0.2 to 0.6 μM. The selective index was notably high, indicating low cytotoxicity relative to antiviral efficacy .
Table 1: Antiviral Efficacy of Isoquinolone Derivatives
| Compound Name | EC50 (μM) | CC50 (μM) | Selective Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 1 | 0.2 - 0.6 | 39.0 | ≥65 |
Antimicrobial Activity
In addition to antiviral properties, compounds similar to this compound have shown antimicrobial effects against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Properties
Studies have indicated that isoquinoline derivatives can modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced production of inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Viral Polymerase Inhibition : The compound may inhibit viral polymerase activity, thereby preventing viral replication.
- Enzyme Inhibition : It acts as an inhibitor of COX and LOX enzymes, reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes.
- Cellular Uptake : The presence of fluorine enhances lipophilicity, facilitating better cellular uptake and bioavailability.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of isoquinolone derivatives. Modifications at various positions on the isoquinoline ring can significantly alter potency and selectivity:
- Fluorine Substitution : The introduction of fluorine at the 7-position enhances antiviral activity while maintaining low cytotoxicity.
- Hydroxyl Group Positioning : The hydroxyl group at the 6-position is essential for maintaining anti-inflammatory properties.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine at 7-position | Increased antiviral potency |
| Hydroxyl at 6-position | Enhanced anti-inflammatory effects |
| Alkyl substitutions | Varying effects on solubility and bioactivity |
Case Studies
Several case studies have documented the efficacy of isoquinolone derivatives in clinical settings:
- Influenza Treatment : A clinical trial evaluated a derivative similar to this compound for treating influenza, demonstrating significant reductions in viral load and symptom severity.
- Chronic Inflammatory Diseases : Another study focused on patients with rheumatoid arthritis treated with compounds from the isoquinolone family, showing marked improvements in inflammatory markers and patient-reported outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
